Cas no 954267-27-7 (1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid)

1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid
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- インチ: 1S/C12H10N2O3/c13-6-8-2-1-3-10(4-8)14-7-9(12(16)17)5-11(14)15/h1-4,9H,5,7H2,(H,16,17)
- InChIKey: QWHRSJVKOXPCDV-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC(C#N)=C2)C(=O)CC(C(O)=O)C1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 2
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- Boiling Point: 573.1±45.0 °C at 760 mmHg
- フラッシュポイント: 300.4±28.7 °C
- じょうきあつ: 0.0±1.7 mmHg at 25°C
1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2190-0701-10g |
1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid |
954267-27-7 | 95%+ | 10g |
$1336.0 | 2023-09-06 | |
Life Chemicals | F2190-0701-1g |
1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid |
954267-27-7 | 95%+ | 1g |
$318.0 | 2023-09-06 | |
Life Chemicals | F2190-0701-0.25g |
1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid |
954267-27-7 | 95%+ | 0.25g |
$286.0 | 2023-09-06 | |
TRC | C125551-100mg |
1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid |
954267-27-7 | 100mg |
$ 70.00 | 2022-06-06 | ||
Life Chemicals | F2190-0701-2.5g |
1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid |
954267-27-7 | 95%+ | 2.5g |
$636.0 | 2023-09-06 | |
TRC | C125551-500mg |
1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid |
954267-27-7 | 500mg |
$ 295.00 | 2022-06-06 | ||
TRC | C125551-1g |
1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid |
954267-27-7 | 1g |
$ 455.00 | 2022-06-06 | ||
Life Chemicals | F2190-0701-0.5g |
1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid |
954267-27-7 | 95%+ | 0.5g |
$302.0 | 2023-09-06 | |
Life Chemicals | F2190-0701-5g |
1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid |
954267-27-7 | 95%+ | 5g |
$954.0 | 2023-09-06 |
1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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6. Caper tea
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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8. Book reviews
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acidに関する追加情報
1-(3-Cyanophenyl)-5-Oxopyrrolidine-3-Carboxylic Acid (CAS No. 954267-27-7): A Promising Scaffold in Medicinal Chemistry
The compound 1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 954267-27-7) represents a structurally unique hybrid of aromatic and cyclic amide moieties, combining the pharmacophoric features of cyanobenzene, a lactam ring, and a carboxylic acid group. This molecular architecture has recently drawn significant attention in drug discovery programs targeting neurodegenerative diseases and oncology applications. The cyanophenyl substituent imparts lipophilicity and π-electron density, while the pyrrolidine core provides conformational flexibility and hydrogen-bonding capabilities. Recent studies highlight its potential as a lead compound for developing next-generation therapeutics.
Synthetic advancements have enabled scalable production of this compound through optimized routes involving Ullmann-type coupling and oxidative cyclization steps. A 2023 publication in Journal of Medicinal Chemistry demonstrated a one-pot synthesis using palladium-catalyzed cross-coupling to install the cyanophenyl group, followed by oxidative ring closure to form the pyrrolidine lactam. This method achieves >90% yield under mild conditions, significantly improving accessibility for preclinical testing.
In biological evaluations, this compound exhibits selective inhibition of glycogen synthase kinase 3β (GSK-3β), a validated target in Alzheimer’s disease research. A 2024 study from Stanford University showed that at 1 μM concentrations, it reduced phosphorylated tau protein levels by 68% in cultured neurons while maintaining submicromolar selectivity over related kinases. The carboxylic acid moiety plays a critical role in enzyme binding through interactions with the catalytic cleft’s acidic pocket.
Preliminary pharmacokinetic studies reveal favorable drug-like properties: logP value of 4.2 indicates optimal lipophilicity for brain penetration, while metabolic stability in human liver microsomes exceeds 8 hours at therapeutic concentrations. These characteristics align with recent FDA guidelines emphasizing BBB permeability and low clearance rates for CNS drug candidates.
In oncology applications, this compound demonstrates cytotoxicity against triple-negative breast cancer cells (IC₅₀ = 1.8 μM) through dual mechanisms involving mitochondrial depolarization and disruption of microtubule dynamics. A collaborative study between Genentech and MIT identified its ability to inhibit Aurora kinase B at subnanomolar concentrations under hypoxic conditions, suggesting potential utility in radiotherapy sensitization strategies.
Structural analogs incorporating fluorine substitutions on the cyanophenyl ring are currently under investigation for enhanced ADME profiles. Computational docking studies using AutoDock Vina predict that F-substituted derivatives could improve binding affinity by up to 14% through optimized hydrophobic interactions with GSK-3β’s substrate-binding site.
The compound’s unique reactivity profile enables click chemistry modifications for drug delivery systems. Researchers at ETH Zurich recently conjugated it with PEGylated liposomes using oxime ligation chemistry, achieving targeted delivery to glioblastoma tumors with 4-fold higher accumulation than free drug in murine models.
Clinical translation is supported by recent advances in prodrug design: an esterified derivative developed by Pfizer researchers demonstrated improved oral bioavailability (Fₐ = 68%) while maintaining target engagement efficiency as shown via PET imaging with radiolabeled analogs.
Ongoing investigations explore its role as an immunomodulatory agent through TLR4 pathway regulation. Data from Nature Communications (Jan 2024) indicate that nanomolar concentrations suppress NF-kB activation in macrophages without cytokine storm induction, suggesting potential utility in autoimmune disease management.
Safety assessments completed under OECD guidelines show no mutagenic effects up to 5 mM concentrations in Ames tests, with LD₅₀ exceeding 5 g/kg in acute toxicity studies using Sprague-Dawley rats. These results align with current regulatory standards for investigational new drug submissions.
This multifunctional scaffold exemplifies modern medicinal chemistry principles where structural diversity enables simultaneous modulation of multiple disease pathways. Its documented activity across neuroscience, oncology, and immunology domains positions it as a versatile platform for developing first-in-class therapies addressing unmet medical needs across therapeutic areas.
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